
Chikusetsusaponin iva
Übersicht
Beschreibung
Biochemische Analyse
Biochemical Properties
Chikusetsusaponin IVa plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in inflammatory responses . Additionally, it interacts with nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, thereby modulating inflammatory signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In macrophages, it suppresses the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by inhibiting NF-κB activation and MAPK phosphorylation . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating the IL6/STAT3 signaling pathway . Furthermore, it affects adipocyte differentiation by inhibiting the expression of adipogenic transcription factors such as peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the IL6 receptor (IL6R) and glycoprotein 130 (GP130), inhibiting the IL6/STAT3 signaling pathway and inducing apoptosis in cancer cells . Additionally, this compound inhibits the activation of NF-κB and MAPKs, thereby reducing the production of pro-inflammatory cytokines . It also modulates the expression of genes involved in adipocyte differentiation, such as PPARγ and C/EBPα, by affecting their transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its anti-inflammatory effects are dose-dependent and can be sustained over prolonged periods . This compound has also demonstrated stability in various experimental conditions, maintaining its bioactivity over time . Long-term studies have indicated that it can modulate cellular functions such as apoptosis and differentiation in a time-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and anti-tumor effects without significant toxicity . At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity . Studies have also shown that its efficacy in reducing inflammation and tumor growth is dose-dependent, with optimal effects observed at specific dosage ranges .
Metabolic Pathways
This compound is involved in several metabolic pathways. It affects the mevalonate pathway, which is crucial for the biosynthesis of triterpenoid saponins . Additionally, it modulates the activity of enzymes such as squalene synthase and squalene epoxidase, which are involved in the production of 2,3-oxidosqualene, a key precursor in triterpenoid biosynthesis . This compound also influences metabolic flux and metabolite levels in adipocytes by inhibiting the expression of fatty acid synthase (FAS) and fatty acid-binding protein 4 (FABP4) .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier when encapsulated in liposomes, allowing it to accumulate in brain tissues . Additionally, this compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . Studies have shown that it can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It has been found to localize in the nucleus, where it can modulate gene expression by interacting with transcription factors . Additionally, this compound can accumulate in mitochondria, affecting mitochondrial membrane potential and inducing apoptosis in cancer cells . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chikusetsusaponin IVa can be synthesized through various chemical reactions involving triterpenoid saponins. The synthesis typically involves the extraction of triterpenoid saponins from Panax japonicus, followed by purification and chemical modification to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Panax japonicus roots. The process includes drying, pulverizing, and extracting the roots using solvents like ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Chikusetsusaponin IVa unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um die Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat und Wasserstoffperoxid werden verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden eingesetzt.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Acylchloride.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, wie seine Methyl- und Butylester, die eine verbesserte biologische Aktivität zeigen .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.
Biologie: Studien zu seiner Rolle in der Modulation von Zellprozessen und Signalwegen.
Medizin: Untersuchungen zu seinen krebshemmenden, entzündungshemmenden und neuroprotektiven Wirkungen.
5. Wirkmechanismus
Chikusetsusaponin IVa übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:
Entzündungshemmend: Hemmt die Aktivierung des NF-κB-Signalwegs, wodurch die Produktion von pro-inflammatorischen Zytokinen wie Interleukin-1 Beta, Interleukin-6 und Tumornekrosefaktor-Alpha reduziert wird
Krebshemmend: Wirkt als Antagonist des Interleukin-6-Rezeptors, hemmt den IL6/STAT3-Signalweg und induziert Apoptose in Krebszellen.
Neuroprotektiv: Moduliert den P2RX7/NLRP3/Caspase-1-Signalweg, wodurch Pyroptose und Entzündung in neuronalen Zellen reduziert werden.
Wirkmechanismus
Chikusetsusaponin IVa exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines like interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha
Neuroprotective: Modulates the P2RX7/NLRP3/Caspase-1 pathway, reducing pyroptosis and inflammation in neuronal cells.
Vergleich Mit ähnlichen Verbindungen
Chikusetsusaponin IVa ist einzigartig aufgrund seiner vielfältigen pharmakologischen Aktivitäten und spezifischen molekularen Zielstrukturen. Zu ähnlichen Verbindungen gehören:
This compound-methylester: Zeigt verbesserte krebshemmende Eigenschaften.
This compound-butylester: Zeigt starke entzündungshemmende und krebshemmende Wirkungen.
Andere Triterpensaponine: Wie Ginsenoside und Oleanolsäurederivate, die ähnliche entzündungshemmende und krebshemmende Aktivitäten aufweisen
This compound zeichnet sich durch seine spezifische Hemmung des IL6/STAT3-Signalwegs und seine Fähigkeit aus, die Blut-Hirn-Schranke zu überwinden, was es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krankheiten macht .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O14/c1-37(2)14-16-42(36(52)56-34-30(48)27(45)26(44)22(19-43)53-34)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-31(49)28(46)29(47)32(55-35)33(50)51/h8,21-32,34-35,43-49H,9-19H2,1-7H3,(H,50,51)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31+,32-,34-,35+,39-,40+,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSRLTNUOCHBEA-SGVKAIFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10965732 | |
| Record name | Chikusetsusaponin IVa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51415-02-2 | |
| Record name | Chikusetsusaponin IVa | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51415-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chikusetsu saponin iva | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051415022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chikusetsusaponin IVa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALENDULOSIDE F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3FU6ZPR5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Chikusetsusaponin IVa (this compound) as an antithrombotic agent?
A1: this compound primarily exerts its antithrombotic effects by inhibiting thrombin, a key enzyme in the coagulation cascade. [] It demonstrates a competitive inhibition of thrombin activity, directly interacting with the enzyme to prevent clot formation. []
Q2: How does this compound affect platelet aggregation?
A2: this compound inhibits platelet aggregation induced by both thrombin and collagen. [] This suggests a multifaceted approach to preventing clot formation, targeting both enzymatic and cellular components of the coagulation pathway. []
Q3: Does this compound affect other coagulation factors?
A3: While primarily targeting thrombin, this compound also inhibits the activity of Factor Xa, another crucial enzyme in the coagulation cascade. [] This broader inhibitory effect further contributes to its antithrombotic potential. []
Q4: What are the downstream effects of this compound's inhibition of the NF-κB and AP-1 signaling pathways?
A4: this compound's suppression of NF-κB and AP-1 transcriptional activities leads to a downstream decrease in the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-6, and IL-1β. [] This inhibition of inflammatory signaling contributes to its anti-inflammatory properties. []
Q5: How does this compound impact H9N2 AIV infection in vitro and in vivo?
A5: In vitro, this compound protects A549 cells from H9N2 AIV-induced apoptosis and suppresses the expression of inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-8) and mediators (iNOS, PTGS2). [] In vivo, this compound increases the survival rate of H9N2 AIV-infected mice by reducing lung damage, viral load, and inflammation while inhibiting pro-inflammatory cytokine production. []
Q6: What is the molecular formula and weight of this compound?
A6: While the provided research excerpts don't explicitly state the molecular formula and weight of this compound, they consistently classify it as an oleanane-type triterpenoid saponin. [, , , , , ] Its structure is characterized by an oleanane-type triterpenoid aglycone linked to sugar moieties. [, , ] To obtain the precise molecular formula and weight, refer to structural elucidation studies or databases like PubChem or ChemSpider.
Q7: What spectroscopic techniques are commonly employed to characterize this compound?
A7: Researchers commonly use a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to elucidate the structure of this compound. [, , , ] One-dimensional and two-dimensional NMR experiments help determine the connectivity and stereochemistry of the molecule, while MS provides information about the molecular weight and fragmentation pattern. [, , , ]
Q8: How do structural modifications of this compound affect its biological activity?
A8: Structural modifications to this compound, such as cleaving sugar residues at the 3-OH or 28-COOH position or altering the alkyl chain length on the D-glucuronic acid residue, significantly influence its antitumor activity. [] Specifically, the carboxylic acid form of this compound demonstrates enhanced antitumor activity compared to its esterified counterpart. [] These observations highlight the importance of specific structural features for its biological activity and provide insights for developing more potent analogs. []
Q9: What is the bioavailability of this compound following oral administration in rats?
A9: The absolute bioavailability of this compound in rats following oral administration is 8.63%. [] This relatively low bioavailability suggests potential challenges in achieving therapeutic concentrations through oral delivery and highlights the need for further investigation into alternative delivery strategies or formulation modifications. []
Q10: What is the primary route of elimination for this compound?
A10: The provided research excerpts do not provide specific details on the primary route of elimination for this compound. Further research focusing on its metabolism and excretion pathways is needed to understand its elimination profile completely.
Q11: What cell lines are commonly used to study the anti-cancer effects of this compound in vitro?
A11: Researchers frequently employ various cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells, to investigate the antitumor activity of this compound in vitro. [] These cell lines provide valuable models for understanding its anti-cancer mechanisms and evaluating its efficacy against different cancer types. []
Q12: What animal models are used to study the anti-inflammatory and anti-tumor effects of this compound in vivo?
A12: Research utilizes LPS-stimulated RAW264.7 macrophages to assess the anti-inflammatory effects of this compound in vitro. [] Additionally, a mouse model of genital herpes caused by HSV-2 is employed to evaluate the in vivo efficacy of this compound as an antiherpetic agent. [] These models provide valuable insights into its therapeutic potential in various disease contexts.
Q13: What analytical techniques are commonly used for the quantification of this compound in biological samples?
A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as evaporative light scattering detection (ELSD) [] or tandem mass spectrometry (MS/MS) [, ], is frequently employed for quantifying this compound in biological samples. These techniques offer high sensitivity and selectivity, enabling accurate measurement of its concentration in complex matrices like plasma or tissue extracts. [, , ]
Q14: What are the advantages of using ultra-high-performance liquid chromatography (UPLC) over conventional HPLC for analyzing this compound?
A14: Ultra-high-performance liquid chromatography (UPLC) offers several advantages over conventional HPLC for analyzing this compound, including: 1) enhanced sensitivity due to smaller column particles and higher operating pressures, 2) improved resolution, allowing for better separation of closely related compounds, and 3) faster analysis times, making it suitable for high-throughput applications. [, ] These advantages make UPLC a valuable tool for studying the pharmacokinetics and tissue distribution of this compound. [, ]
Q15: What are some challenges associated with analyzing this compound in biological samples, and how are they addressed?
A15: Analyzing this compound in biological samples can be challenging due to its relatively low concentration and the complexity of the matrix. To overcome these challenges, researchers utilize sensitive and selective techniques like UPLC-MS/MS [] and employ appropriate sample preparation methods such as protein precipitation or solid-phase extraction to remove interfering compounds. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


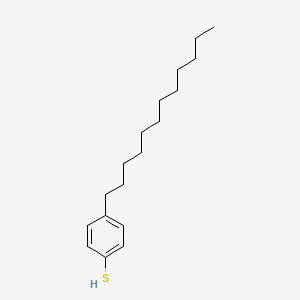
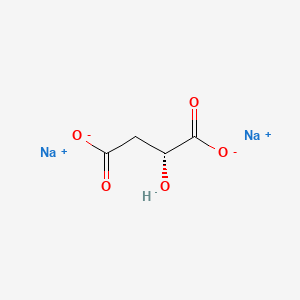
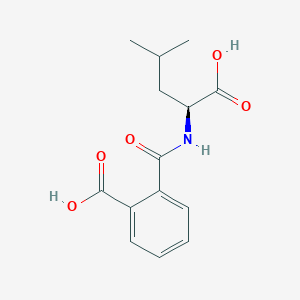
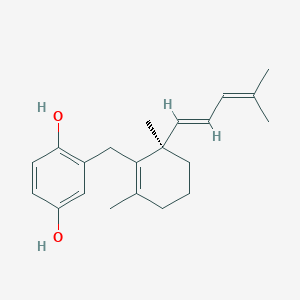

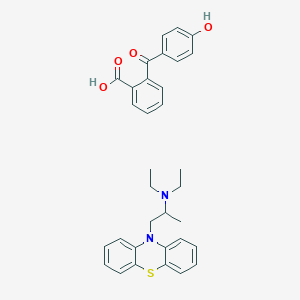
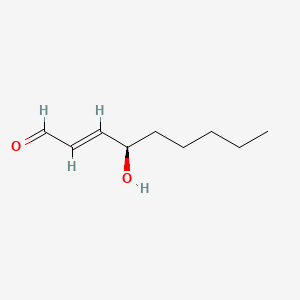

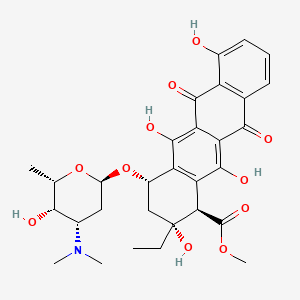

![1-[(1S,3R,6S,8R,11S,12S,14R,15R,16R)-6-(Dimethylamino)-14-hydroxy-12,16-dimethyl-7-methylidene-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethanone](/img/structure/B1253559.png)
![(4R,5S,8R,9S)-8-[(1R)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione](/img/structure/B1253560.png)


